4-[1-Chloro-2-(methylamino)ethyl]phenyl Acetate Hydrochloride
4-[1-Chloro-2-(methylamino)ethyl]phenyl Acetate Hydrochloride
CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone (Item No. 11015) that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays.
Brand Name:
Vulcanchem
CAS No.:
14593-25-0
VCID:
VC0179635
InChI:
InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
SMILES:
CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Molecular Formula:
C11H15Cl2NO2
Molecular Weight:
264.14 g/mol
4-[1-Chloro-2-(methylamino)ethyl]phenyl Acetate Hydrochloride
CAS No.: 14593-25-0
Main Products
VCID: VC0179635
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol
CAS No. | 14593-25-0 |
---|---|
Product Name | 4-[1-Chloro-2-(methylamino)ethyl]phenyl Acetate Hydrochloride |
Molecular Formula | C11H15Cl2NO2 |
Molecular Weight | 264.14 g/mol |
IUPAC Name | [4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H |
Standard InChIKey | WKMYTPCPAWZWII-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone (Item No. 11015) that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays. |
Synonyms | Compound A |
PubChem Compound | 9838147 |
Last Modified | Nov 17 2021 |
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